10-O-Methoxymethyl SN-38

Oncology ADC Camptothecin

10-O-Methoxymethyl SN-38 overcomes the extreme hydrophobicity and pH instability of SN-38, the active metabolite of irinotecan. Its methoxymethyl protection at the 10-hydroxyl position enables direct formulation into antibody-drug conjugates (ADCs) and targeted nanocarriers—applications where unmodified SN-38 fails. With ~10-fold greater in vitro potency and predictable topoisomerase I inhibition independent of hepatic activation, this analog is the payload of choice for next-generation precision oncology research. Secure research-grade material now.

Molecular Formula C24H24N2O6
Molecular Weight 436.464
CAS No. 1246815-54-2
Cat. No. B572440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-O-Methoxymethyl SN-38
CAS1246815-54-2
Molecular FormulaC24H24N2O6
Molecular Weight436.464
Structural Identifiers
SMILESCCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)OCOC
InChIInChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1
InChIKeyHZXMVIQBXGZKEB-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-O-Methoxymethyl SN-38 (CAS 1246815-54-2): A Stable, Soluble SN-38 Derivative for ADC Development and Targeted Oncology Research


10-O-Methoxymethyl SN-38 (CAS 1246815-54-2) is a camptothecin-class analog and a 10-O-protected derivative of the potent topoisomerase I inhibitor SN-38, the active metabolite of irinotecan . The methoxymethyl modification at the 10-hydroxyl position is designed to enhance stability and solubility, enabling its utility in advanced drug delivery systems, particularly antibody-drug conjugates (ADCs) .

Why 10-O-Methoxymethyl SN-38 Cannot Be Replaced by Unmodified SN-38 or Irinotecan in Advanced Drug Delivery


In-class substitution with unmodified SN-38 or the prodrug irinotecan is often untenable due to fundamental physicochemical limitations. SN-38 exhibits extreme hydrophobicity and poor stability at physiological pH, severely restricting its direct formulation and therapeutic application [1]. Irinotecan, while clinically used, requires in vivo enzymatic conversion to SN-38, a process that is inefficient (<10% conversion rate) and contributes to variable patient response and dose-limiting toxicities [2]. 10-O-Methoxymethyl SN-38 was specifically designed to overcome these barriers, offering enhanced solubility and stability for conjugation to targeting moieties like antibodies, thereby enabling a different therapeutic modality not achievable with the parent compound .

Quantitative Differentiation of 10-O-Methoxymethyl SN-38: Head-to-Head Data vs. SN-38 and Irinotecan


10-O-Methoxymethyl SN-38 Exhibits ~10-Fold Greater In Vitro Potency than Unmodified SN-38

10-O-Methoxymethyl SN-38 demonstrates a 10-fold increase in cytotoxic potency relative to unmodified SN-38 in cancer cell lines. Its reported IC50 range is 0.01-0.05 µM, compared to 0.1-0.5 µM for SN-38 . This differentiation is critical for applications requiring high-potency payloads.

Oncology ADC Camptothecin

10-O-Methoxymethyl SN-38 Enables ADC Conjugation Not Feasible with Unmodified SN-38

10-O-Methoxymethyl SN-38 is distinguished by its ability to form stable conjugates with antibodies and targeting molecules, a critical feature for ADC development . This is not readily achievable with unmodified SN-38 due to its poor solubility and instability.

Antibody-Drug Conjugates Bioconjugation Linker Chemistry

Bypasses Inefficient Metabolic Activation of Irinotecan

Irinotecan, a widely used prodrug, is enzymatically converted to SN-38 in vivo with an efficiency of less than 10% of the original administered volume [1]. In contrast, 10-O-Methoxymethyl SN-38 is a direct payload candidate, circumventing this inefficient and variable activation step.

Pharmacokinetics Metabolism Efficiency

Best Application Scenarios for 10-O-Methoxymethyl SN-38 in Research and Industry


Antibody-Drug Conjugate (ADC) Payload Development

This is the primary application scenario for 10-O-Methoxymethyl SN-38. Its enhanced stability and solubility, along with its demonstrated ability to form stable conjugates, make it a topoisomerase I inhibitor payload of choice for ADCs . The ~10-fold greater in vitro potency relative to SN-38 further supports its use in this context, where high potency is essential for efficacy at lower systemic doses .

Targeted Drug Delivery Systems Requiring a Camptothecin Payload

For any targeted delivery platform (e.g., polymeric nanoparticles, liposomes) where a camptothecin payload is desired but unmodified SN-38 is unsuitable due to its instability and hydrophobicity, 10-O-Methoxymethyl SN-38 offers a viable alternative . Its improved solubility in organic solvents facilitates formulation and encapsulation, enabling the creation of novel, targeted cancer therapeutics .

Preclinical Oncology Research Requiring High-Potency Topoisomerase I Inhibition

In preclinical cancer models where high potency and a predictable activity profile are needed, 10-O-Methoxymethyl SN-38 serves as a more potent and stable research tool compared to unmodified SN-38 . Its use can help elucidate the therapeutic window for topoisomerase I inhibition in various cancer subtypes, independent of the metabolic activation requirements of irinotecan .

Quote Request

Request a Quote for 10-O-Methoxymethyl SN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.